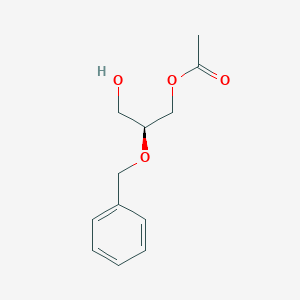
(S)-(+)-2-O-benzylglycerol monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(+)-2-O-benzylglycerol monoacetate, also known as this compound, is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Lipase-Catalyzed Reactions
One of the significant applications of (S)-(+)-2-O-benzylglycerol monoacetate is in the synthesis of chiral compounds. Lipases, such as those derived from Pseudomonas cepacia, have been employed to catalyze the transesterification of 2-O-benzylglycerol with vinyl acetate, leading to the formation of this optically active monoacetate. This reaction demonstrates the compound's utility as a chiral building block in asymmetric synthesis .
Table 1: Lipase-Catalyzed Synthesis Conditions
| Enzyme | Substrate | Reaction Type | Yield (%) | Reference |
|---|---|---|---|---|
| Pseudomonas cepacia | 2-O-benzylglycerol | Transesterification | 85 | |
| Pseudomonas cepacia | Vinyl acetate | Transesterification | 90 |
Pharmaceutical Applications
Neuroprotective Agents
Research indicates that derivatives of this compound may possess neuroprotective properties. The compound has been explored for its potential in treating neurodegenerative diseases such as Parkinson's disease (PD). Studies have shown that similar compounds can inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration, thereby suggesting a pathway for therapeutic development .
Case Study: MAO-B Inhibition
A specific study highlighted the competitive inhibition of MAO-B by related compounds, which could lead to reduced oxidative stress and neuroinflammation—key factors in PD progression. The research demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .
Applications in Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows it to act as a chiral auxiliary in reactions aimed at producing enantiomerically pure substances, which are crucial in pharmaceuticals and agrochemicals.
Table 2: Applications in Organic Synthesis
Eigenschaften
CAS-Nummer |
109429-01-8 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
[(2S)-3-hydroxy-2-phenylmethoxypropyl] acetate |
InChI |
InChI=1S/C12H16O4/c1-10(14)15-9-12(7-13)16-8-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3/t12-/m0/s1 |
InChI-Schlüssel |
AFSHMUUJMODEQX-LBPRGKRZSA-N |
SMILES |
CC(=O)OCC(CO)OCC1=CC=CC=C1 |
Isomerische SMILES |
CC(=O)OC[C@H](CO)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)OCC(CO)OCC1=CC=CC=C1 |
Synonyme |
(S)-(+)-1-O-Acetyl-2-O-benzylglycerol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















